8-Ethyl-2-methylquinolin-4-ol
Overview
Description
“8-Ethyl-2-methylquinolin-4-ol” is a chemical compound with the molecular formula C12H13NO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “8-Ethyl-2-methylquinolin-4-ol”, has been a subject of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “8-Ethyl-2-methylquinolin-4-ol” consists of a quinoline scaffold with ethyl and methyl substituents. The average mass of the molecule is 187.238 Da, and the monoisotopic mass is 187.099716 Da .Scientific Research Applications
Antimicrobial Activity
8-Ethyl-2-methylquinolin-4-ol and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activities against various bacteria and fungi. For instance, a study synthesized a novel ligand related to 8-hydroxyquinolines, which demonstrated in vitro antimicrobial activity against strains of Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017). Additionally, the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues were explored for their effectiveness against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).
Corrosion Inhibition
The derivatives of 8-hydroxyquinoline, closely related to 8-Ethyl-2-methylquinolin-4-ol, have been researched for their potential in inhibiting corrosion, particularly in acidic environments. A study on two newly substituted methylquinolin-8-ol derivatives demonstrated their efficiency as corrosion inhibitors in 1 M HCl for carbon steel, showing an inhibition efficiency of up to 97% (Rouifi et al., 2020).
Synthesis and Characterization of Derivatives
Significant research has been dedicated to synthesizing and characterizing various derivatives of 8-hydroxyquinoline, which is structurally similar to 8-Ethyl-2-methylquinolin-4-ol. These studies include the preparation of crystalline compounds and their characterization using different spectroscopic techniques. For example, a study synthesized crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol, providing insights into their structure through X-ray diffraction and spectroscopic methods (Małecki et al., 2010).
Catalytic Applications
The compounds related to 8-hydroxyquinoline, akin to 8-Ethyl-2-methylquinolin-4-ol, have been examined for their catalytic properties. A study discussed the use of unsymmetrical pincer ligands with an 8-hydroxyquinoline core in catalyzing Sonogashira coupling under amine and copper-free conditions, suggesting potential applications in organic synthesis (Kumar, Saleem, Mishra, & Singh, 2017).
Environmental and Health Applications
The derivatives of 8-hydroxyquinoline have beenexplored for their environmental applications, particularly in the biodegradation of pollutants. A study on the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions identified the formation of various metabolites, highlighting the role these compounds could play in environmental remediation processes (Wang, Li, & Yang, 2010).
Synthesis of Quinoline Derivatives
The synthesis of various quinoline derivatives, including those related to 8-Ethyl-2-methylquinolin-4-ol, has been a subject of research, providing insights into new synthetic routes and applications. For instance, a study reported the successful synthesis of various 2-methylquinolines, showcasing the potential for developing novel compounds for diverse applications (Chandrashekarappa, Mahadevan, & Manjappa, 2013).
Antimalarial Activity
Research has also explored the potential antimalarial activity of 8-aminoquinoline analogues, which are structurally similar to 8-Ethyl-2-methylquinolin-4-ol. These studies have yielded promising results in the fight against malaria, highlighting the therapeutic potential of these compounds (Carroll, Berrang, & Linn, 1980).
properties
IUPAC Name |
8-ethyl-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFHJQJGZCKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297202 | |
Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-methylquinolin-4-ol | |
CAS RN |
62510-41-2, 63136-23-2 | |
Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62510-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63136-23-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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